Cas no 2549002-76-6 (2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride)

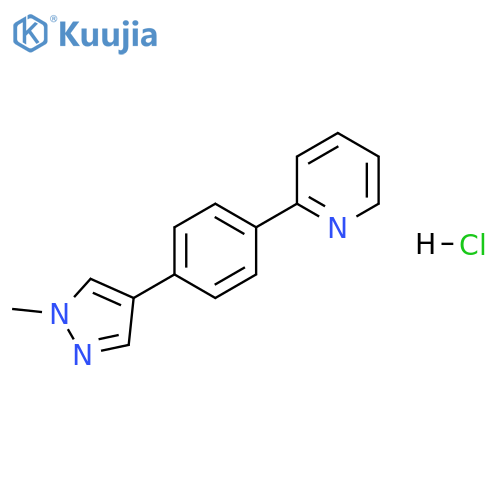

2549002-76-6 structure

商品名:2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride

CAS番号:2549002-76-6

MF:C15H14ClN3

メガワット:271.744761943817

CID:5360056

2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride 化学的及び物理的性質

名前と識別子

-

- Pyridine, 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]-, hydrochloride (1:1)

- 2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride

-

- インチ: 1S/C15H13N3.ClH/c1-18-11-14(10-17-18)12-5-7-13(8-6-12)15-4-2-3-9-16-15;/h2-11H,1H3;1H

- InChIKey: WNUNIOYBTNTOON-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC=C(C3=CN(C)N=C3)C=C2)=NC=CC=C1.[H]Cl

2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1917-5698-15mg |

2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride |

2549002-76-6 | 90%+ | 15mg |

$133.5 | 2023-05-17 | |

| Life Chemicals | F1917-5698-75mg |

2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride |

2549002-76-6 | 90%+ | 75mg |

$312.0 | 2023-05-17 | |

| Life Chemicals | F1917-5698-5mg |

2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride |

2549002-76-6 | 90%+ | 5mg |

$103.5 | 2023-05-17 | |

| Life Chemicals | F1917-5698-1mg |

2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride |

2549002-76-6 | 90%+ | 1mg |

$81.0 | 2023-05-17 | |

| Life Chemicals | F1917-5698-2mg |

2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride |

2549002-76-6 | 90%+ | 2mg |

$88.5 | 2023-05-17 | |

| Life Chemicals | F1917-5698-10mg |

2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride |

2549002-76-6 | 90%+ | 10mg |

$118.5 | 2023-05-17 | |

| Life Chemicals | F1917-5698-2μmol |

2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride |

2549002-76-6 | 90%+ | 2μl |

$85.5 | 2023-05-17 | |

| Life Chemicals | F1917-5698-40mg |

2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride |

2549002-76-6 | 90%+ | 40mg |

$210.0 | 2023-05-17 | |

| Life Chemicals | F1917-5698-5μmol |

2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride |

2549002-76-6 | 90%+ | 5μl |

$94.5 | 2023-05-17 | |

| Life Chemicals | F1917-5698-25mg |

2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride |

2549002-76-6 | 90%+ | 25mg |

$163.5 | 2023-05-17 |

2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

2549002-76-6 (2-4-(1-methyl-1H-pyrazol-4-yl)phenylpyridine hydrochloride) 関連製品

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬